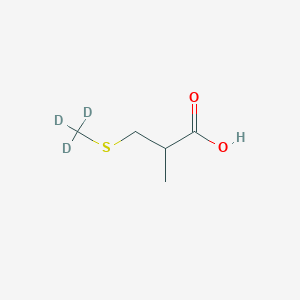
2-Methyl-3-(methylsulfanyl)propionic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(methylthio)propanoic Acid-d3 is a deuterated analog of 2-Methyl-3-(methylthio)propanoic Acid. It is a stable isotope-labeled compound, often used in various scientific research applications. The molecular formula of 2-Methyl-3-(methylthio)propanoic Acid-d3 is C5H7D3O2S, and it has a molecular weight of 137.22.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylthio)propanoic Acid-d3 typically involves the incorporation of deuterium atoms into the parent compound, 2-Methyl-3-(methylthio)propanoic Acid. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of 2-Methyl-3-(methylthio)propanoic Acid-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Synthesis: Conducting the synthesis in batches to control reaction parameters and ensure consistent product quality.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-Methyl-3-(methylthio)propanoic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, thiols.
Substitution Products: Halogenated derivatives, amines.
科学的研究の応用
2-Methyl-3-(methylthio)propanoic Acid-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.
Industry: Applied in environmental studies to detect pollutants in air, water, soil, and food.
作用機序
The mechanism of action of 2-Methyl-3-(methylthio)propanoic Acid-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking of its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.
類似化合物との比較
Similar Compounds
2-Methyl-3-(methylthio)propanoic Acid: The non-deuterated analog of 2-Methyl-3-(methylthio)propanoic Acid-d3.
Methyl 3-(methylthio)propionate: A related compound with a similar structure but different functional groups.
Uniqueness
2-Methyl-3-(methylthio)propanoic Acid-d3 is unique due to the presence of deuterium atoms, which make it particularly useful in isotopic labeling studies. This allows for more accurate and detailed analysis of metabolic pathways and reaction mechanisms compared to its non-deuterated analogs.
特性
分子式 |
C5H10O2S |
|---|---|
分子量 |
137.22 g/mol |
IUPAC名 |
2-methyl-3-(trideuteriomethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H10O2S/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i2D3 |
InChIキー |
LJGHYEQLQGHZJS-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])SCC(C)C(=O)O |
正規SMILES |
CC(CSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


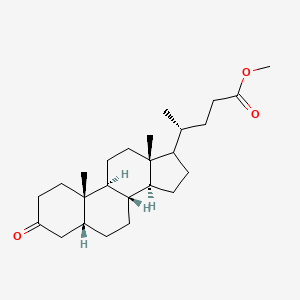
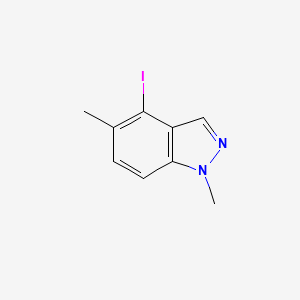
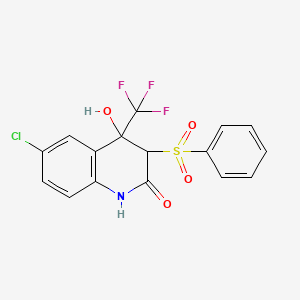
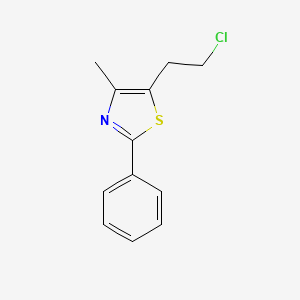
![(1S,2S,5R)-3-((R)-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13845047.png)
![1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione](/img/structure/B13845056.png)
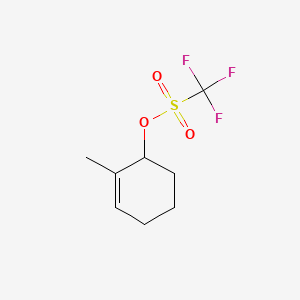
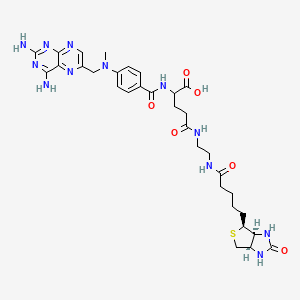
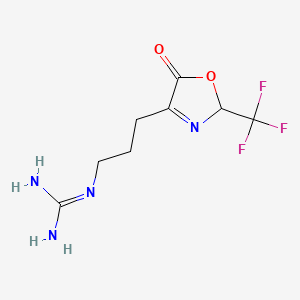
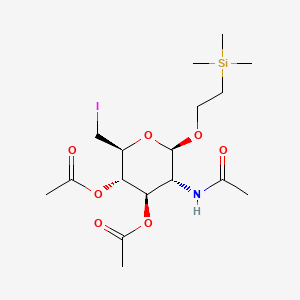
![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)

![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
